3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Overview
Description
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, also known as 3,6-dichlorotrimellitic acid, is a chemical compound with the molecular formula C9H4Cl2O6 . It has a molecular weight of 279.03 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3,6-dichlorobenzene-1,2,4-tricarboxylic acid . The InChI string representation isInChI=1S/C9H4Cl2O6/c10-3-1-2 (7 (12)13)6 (11)5 (9 (16)17)4 (3)8 (14)15/h1H, (H,12,13) (H,14,15) (H,16,17)
. The Canonical SMILES representation is C1=C (C (=C (C (=C1Cl)C (=O)O)C (=O)O)Cl)C (=O)O
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.03 g/mol . It has a computed XLogP3-AA value of 1.8 . The compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 277.9384932 g/mol . The topological polar surface area is 112 Ų . The compound has a heavy atom count of 17 . The complexity of the compound is 357 .Scientific Research Applications
Application 1: Preparation of Dichlorinated Fluoresceins and Rhodamines
- Summary of the Application : 3,6-Dichlorotrimellitic acid is used as a key precursor for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX .
- Results or Outcomes : These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing .
Application 2: Stapling of Complex Peptides
- Summary of the Application : 3,6-Dichloro-1,2,4,5-tetrazine has been reported in stapling of complex peptides as a photochemical trigger .
- Results or Outcomes : The use of 3,6-Dichloro-1,2,4,5-tetrazine as a photochemical trigger in peptide stapling has been demonstrated in several recent reports .
Application 3: Potential Substitute for Other Chemicals
- Summary of the Application : Based on structural similarities, benzene-1,2,4-tricarboxylic acid 1,2-anhydride (TMA) might be used as a substitute for other substances .
- Results or Outcomes : The potential use of TMA as a substitute for other chemicals is still under consideration .
Application 4: Precursor Chemical in the Synthesis of Agrochemicals
- Summary of the Application : While not directly related to “3,6-Dichlorobenzene-1,2,4-tricarboxylic acid”, 1,2-Dichlorobenzene, a structurally similar compound, is used as a precursor chemical in the synthesis of agrochemicals .
- Results or Outcomes : The use of 1,2-Dichlorobenzene in the synthesis of agrochemicals is well-established .
properties
IUPAC Name |
3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALXNBVTWGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579685 | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
CAS RN |
137071-78-4 | |
Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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